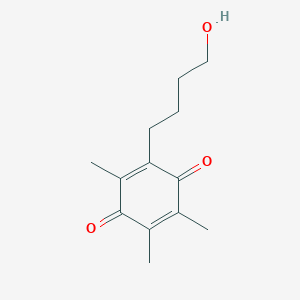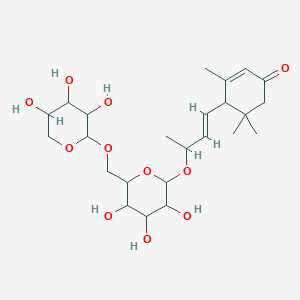
Lipiferolide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lipiferolide is a natural product found in Liriodendron tulipifera and Pentanema divaricatum with data available.
科学的研究の応用
Tumor Cell Growth Inhibition
Lipiferolide, isolated from the leaves of Liriodendron tulipifera, shows inhibitory activity towards farnesyl protein transferase (FPTase), a key enzyme in the mevalonate pathway. This inhibition is dose-dependent and results in the suppression of tumor cell growth in several cancer cell lines. This finding suggests potential applications of lipiferolide in cancer treatment due to its impact on the FPTase pathway and tumor cell proliferation (Moon et al., 2007).
Cytotoxic Activity Against KB Cells
Lipiferolide, along with other sesquiterpene lactones obtained from L. tulipifera, exhibits cytotoxic activity against KB cells, a type of cancer cell line. This activity is significant as it suggests the potential of lipiferolide as a natural source for developing new cancer treatments (Doskotch et al., 1975).
Antiplasmodial Activity
The antiplasmodial activity of lipiferolide has been demonstrated in studies focusing on Liriodendron tulipifera. Lipiferolide, among other compounds isolated from the plant, showed significant activity against the malaria parasite, supporting its potential use in treating malaria and related conditions (Graziose et al., 2011).
Cytotoxicities Toward Cancer Cell Lines
In a study involving Michelia shiluensis, lipiferolide displayed noteworthy cytotoxicities towards human cancer cell lines MCF-7 and A-549. These findings further support the potential of lipiferolide in cancer therapy, especially considering its effectiveness against different cancer cell lines (Xiong et al., 2018).
特性
分子式 |
C17H22O5 |
|---|---|
分子量 |
306.4 g/mol |
IUPAC名 |
[(1S,2S,4R,7E,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate |
InChI |
InChI=1S/C17H22O5/c1-9-6-5-7-17(4)15(22-17)14-13(10(2)16(19)21-14)12(8-9)20-11(3)18/h6,12-15H,2,5,7-8H2,1,3-4H3/b9-6+/t12-,13-,14+,15+,17-/m1/s1 |
InChIキー |
ODYJJNFWFYUXSS-SOZNHUOKSA-N |
異性体SMILES |
C/C/1=C\CC[C@@]2([C@@H](O2)[C@@H]3[C@@H]([C@@H](C1)OC(=O)C)C(=C)C(=O)O3)C |
SMILES |
CC1=CCCC2(C(O2)C3C(C(C1)OC(=O)C)C(=C)C(=O)O3)C |
正規SMILES |
CC1=CCCC2(C(O2)C3C(C(C1)OC(=O)C)C(=C)C(=O)O3)C |
同義語 |
lipiferolide |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



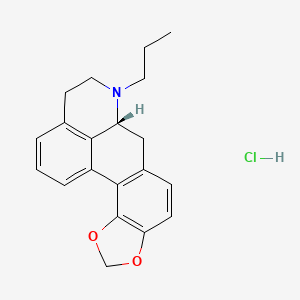
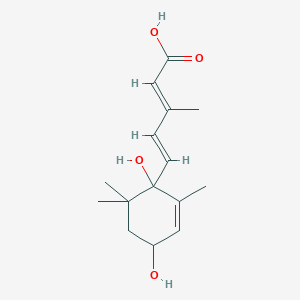

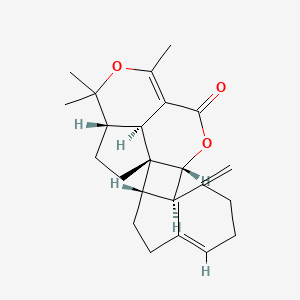
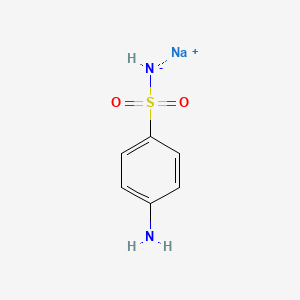
![Methyl 3-hydroxy-1-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B1254666.png)


![Thieno[3,2-d]pyrimidine](/img/structure/B1254671.png)

